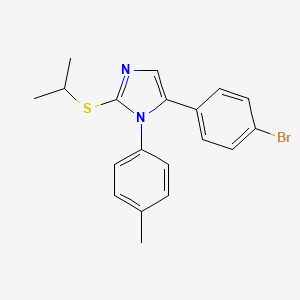
4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the development and activation of B-cells, which play an important role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Biological Activity Screening
Compounds derived from the chemical class of 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine have been explored for their biological activities. For example, 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines were synthesized using a precursor related to the chemical structure of interest, showing potential as CGRP receptor antagonists (F. Lim, A. Dolzhenko, & A. Dolzhenko, 2014).
Antimicrobial Activities
Novel series of compounds integrating the benzofuran and pyrazole moieties, which share a core structural similarity with 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, were synthesized and shown to exhibit promising antimicrobial activities. This indicates the potential of derivatives for use in medical and pharmaceutical applications (M. Idrees, S. Kola, & N. Siddiqui, 2019).
Chemical Synthesis Techniques
Innovative Synthetic Methods
Research on the synthesis of 4-chloroquinazolines with aminopyrazoles, which are structurally related to 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, demonstrated a selective amination process. This method presents a new avenue for developing compounds with potential pharmaceutical applications (Zhenlu Shen et al., 2010).
C-H Amination Techniques
The development of Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones under mild conditions showcases an innovative approach to functionalizing molecules similar to 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine. This method broadens the scope of amination, potentially enabling the creation of novel therapeutic agents (Kui Wu et al., 2014).
Propiedades
IUPAC Name |
4-chloro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3/c12-9-6-18(17-10(9)16)5-7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWLCAPMTGVIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2683034.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2683035.png)
![N-[3-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2683036.png)
![Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2683038.png)
![4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2683039.png)


![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2683049.png)



